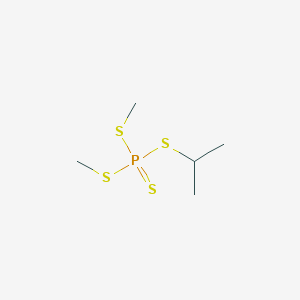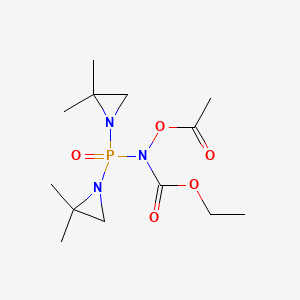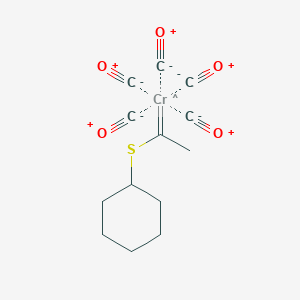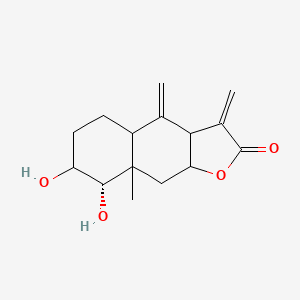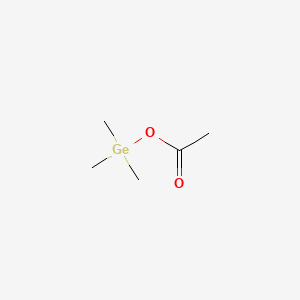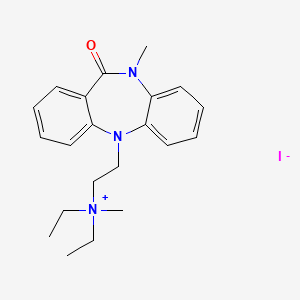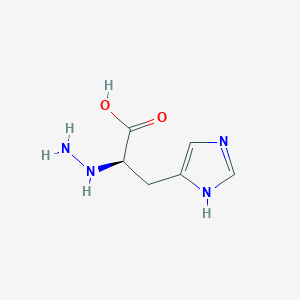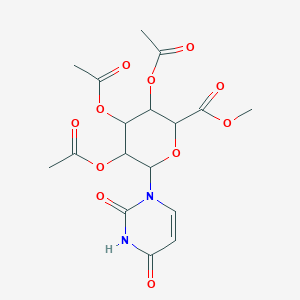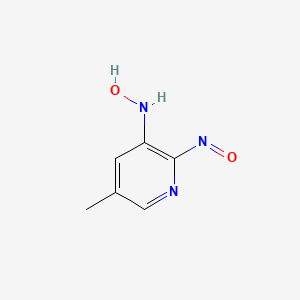
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine is a chemical compound known for its unique structure and reactivity It belongs to the class of hydroxylamine derivatives, which are characterized by the presence of an N-OH group
Vorbereitungsmethoden
The synthesis of N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine typically involves the reaction of 5-methyl-2-nitrosopyridine with hydroxylamine. One common method includes the use of palladium-catalyzed Buchwald-Hartwig amination reactions. This method facilitates the formation of the N-OH bond under mild conditions, making it suitable for large-scale production . Industrial production methods often employ similar catalytic processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s reactivity and applications.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of bacterial infections.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound’s nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its antibacterial activity, where it disrupts essential bacterial processes .
Vergleich Mit ähnlichen Verbindungen
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine can be compared with other hydroxylamine derivatives, such as N-(pyridin-2-yl)hydroxylamine and hydroxylamine-O-sulfonates. These compounds share similar reactivity but differ in their specific applications and effectiveness. For instance, N-(pyridin-2-yl)hydroxylamine has been shown to be more effective in reactivating tabun-conjugated acetylcholinesterase compared to typical oxime drugs . The unique structure of this compound, particularly the presence of the methyl and nitroso groups, contributes to its distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
7463-57-2 |
|---|---|
Molekularformel |
C6H7N3O2 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-5(8-10)6(9-11)7-3-4/h2-3,8,10H,1H3 |
InChI-Schlüssel |
ZDPRMDOJMCHPBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)N=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



